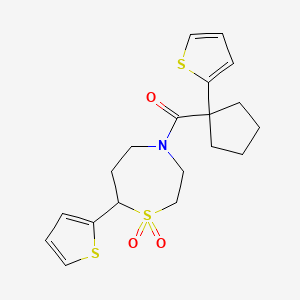
4-Pyrazol-1-ylmethyl-phenylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride is represented by the linear formula C10H13Cl2N3 . The InChI code for this compound is 1S/C10H11N3.2ClH/c11-10-4-2-9 (3-5-10)8-13-7-1-6-12-13;;/h1-7H,8,11H2;2*1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 246.14 . It has the IUPAC name 4-(1H-pyrazol-1-ylmethyl)aniline dihydrochloride . The compound is a crystalline powder that is white or off-white in color.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazolone derivatives, including compounds related to 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride, have been investigated as corrosion inhibitors for C-steel in hydrochloric acid solutions. The efficiency of these inhibitors increases with concentration but decreases with rising temperature. These compounds adsorb onto the C-steel surface, following Frumkin's adsorption isotherm, indicating their potential in protecting metals against corrosion (Fouda, Al-Sarawy, & El-Katori, 2006).
Dyeing Polyester Fabrics
4-Hydroxymethyl-2-pyrazolin-5-one, a related compound, has been used to prepare new azodisperse dyes for dyeing polyester fabrics. These dyes show promising applications in the textile industry, highlighting the versatility of pyrazolone derivatives in material sciences (Metwally, Khalifa, & Amer, 2008).
Catalysis and Synthesis
In catalysis, the oxidative coupling of phenylazoles with internal alkynes, facilitated by rhodium and copper catalysts, demonstrates the compound's role in creating complex aromatic molecules through regioselective cleavages of multiple C-H bonds. This process yields products with potential applications in pharmaceuticals and materials science (Umeda et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized for evaluation as antimicrobial and anti-inflammatory agents. This research showcases the potential of pyrazolone derivatives in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Antimicrobial Cotton Fabrics
In the textile industry, pyrazole-based compounds have been incorporated into chitosan liposomal emulsions for antimicrobial cotton fabric treatments. This application demonstrates the compound's potential in creating textiles with enhanced functional properties, such as antimicrobial activity (Nada et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-(pyrazol-1-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13;/h1-7H,8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNZQPZWPUNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2667654.png)
![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)


![2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)
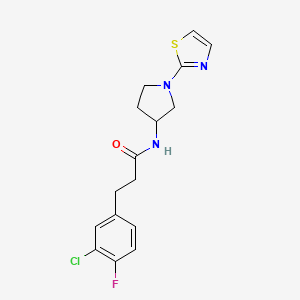
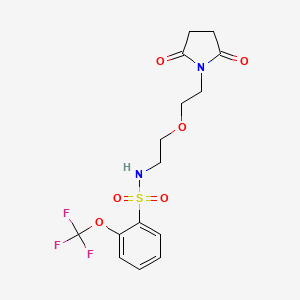
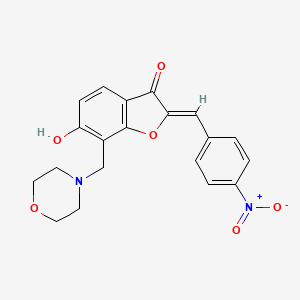
![6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2667670.png)
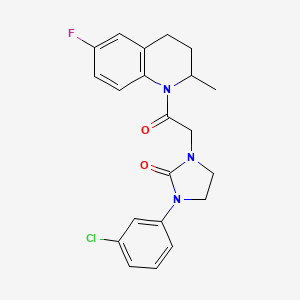
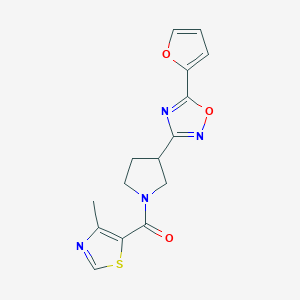
![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)
